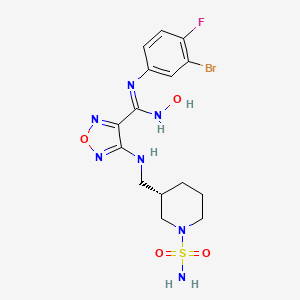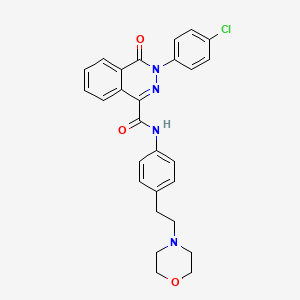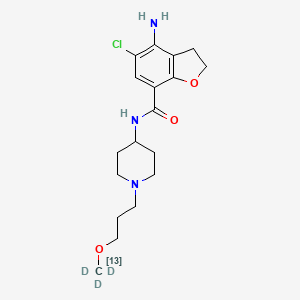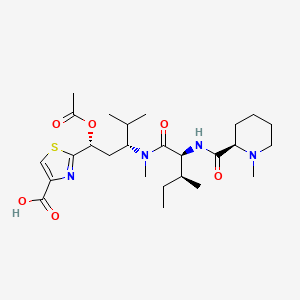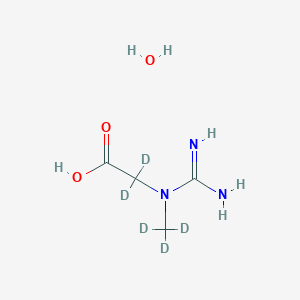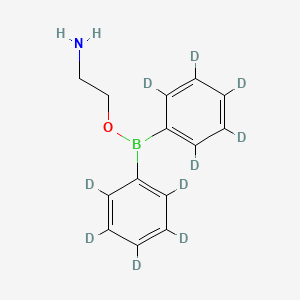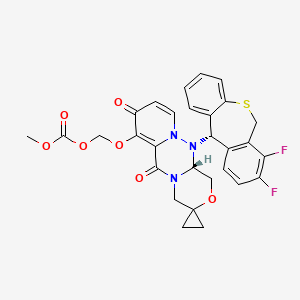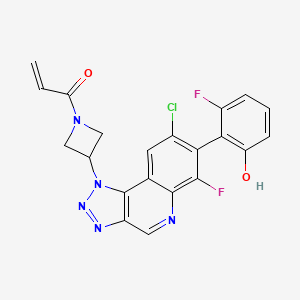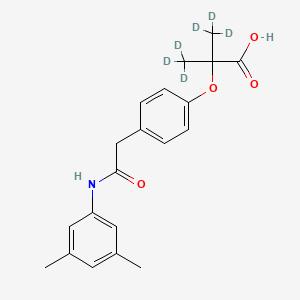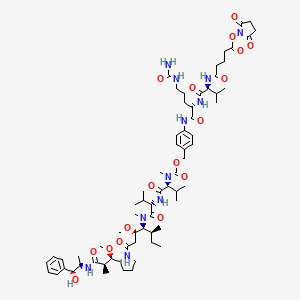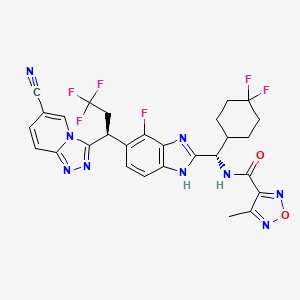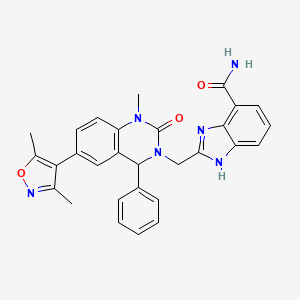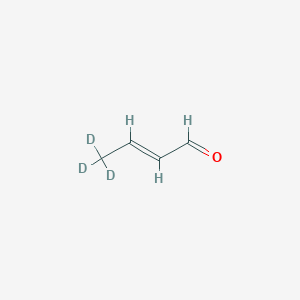
(E)-But-2-enal-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-But-2-enal-d3, also known as deuterated crotonaldehyde, is a deuterium-labeled compound. It is an isotopologue of crotonaldehyde, where three hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-But-2-enal-d3 typically involves the deuteration of crotonaldehyde. One common method is the catalytic hydrogenation of crotonaldehyde in the presence of deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-But-2-enal-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated crotonic acid.
Reduction: It can be reduced to form deuterated butanol.
Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Deuterated crotonic acid.
Reduction: Deuterated butanol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-But-2-enal-d3 is used in various scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of crotonaldehyde in different chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation of crotonaldehyde into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of crotonaldehyde in the body.
Industry: It is used in the production of deuterated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of (E)-But-2-enal-d3 involves its interaction with various molecular targets. In biological systems, it can be incorporated into metabolic pathways, replacing hydrogen atoms with deuterium. This can affect the rate of enzymatic reactions and provide insights into the metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crotonaldehyde: The non-deuterated form of (E)-But-2-enal-d3.
Deuterated Acetaldehyde: Another deuterium-labeled aldehyde used in similar research applications.
Deuterated Propionaldehyde: A deuterium-labeled aldehyde with similar properties.
Uniqueness
This compound is unique due to its specific deuterium labeling, which allows for precise tracing in chemical and biological studies. Its properties make it a valuable tool in research applications where the behavior of crotonaldehyde needs to be studied in detail.
Eigenschaften
Molekularformel |
C4H6O |
|---|---|
Molekulargewicht |
73.11 g/mol |
IUPAC-Name |
(E)-4,4,4-trideuteriobut-2-enal |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2+/i1D3 |
InChI-Schlüssel |
MLUCVPSAIODCQM-SMQGVBCRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])/C=C/C=O |
Kanonische SMILES |
CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


